1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-6(14-3-11)7(2-5(4)10)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
NVBVEILGOLVOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OCF |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene (PubChem CID: 118819114) features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂H) at position 4, and a fluoromethoxy group (-OCH₂F) at position 5. Its molecular weight is 261.02 g/mol, and the computed SMILES string is C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OCF. The presence of electron-withdrawing chlorine and fluorinated alkoxy groups renders the compound highly electrophilic, favoring nucleophilic substitution or catalytic coupling reactions.
Synthetic Pathways
Starting Materials and Precursors
The synthesis of polyhalogenated benzene derivatives typically begins with phenol or chlorophenol intermediates. For this compound, 2,5-dichlorophenol serves as a plausible starting material due to its commercial availability and strategic substitution pattern. Alternative precursors include 1,2-dichloro-4-hydroxybenzene, though functionalization at positions 4 and 5 requires careful regioselective control.
Sequential Alkoxylation and Fluorination
A two-step approach involving alkoxylation followed by fluorination is proposed:
Step 1: Diethylation of 2,5-Dichlorophenol
2,5-Dichlorophenol undergoes ethylation using diethyl sulfate or iodoethane in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF) at 60–80°C. This yields 1,4-dichloro-2-ethoxybenzene, as demonstrated in Patent CN113121317A with a 94.2% yield.
Reaction Conditions :
- Molar Ratio : 1:1.3 (phenol:ethylating agent)
- Catalyst : Sodium carbonate (2.1 eq)
- Solvent : DMF
- Temperature : 60°C, 3 hours.
Step 2: Fluoromethylation
The ethoxy group is replaced with fluoromethoxy and difluoromethoxy groups via nucleophilic substitution. Paraformaldehyde and hydrochloric acid generate chloromethyl intermediates, which are fluorinated using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).
Example Protocol :
- Chloromethylation : 1,4-dichloro-2-ethoxybenzene reacts with paraformaldehyde (3 eq) and 37% HCl in acetic acid under reflux (3 hours).
- Fluorination : The chloromethyl intermediate is treated with DAST (2 eq) in dichloromethane at 0°C to room temperature, substituting -CH₂Cl with -CF₂H and -CH₂F groups.
Yield Optimization :
- Excess fluorinating agent (2.5 eq) improves substitution efficiency.
- Lower temperatures (0–5°C) minimize side reactions.
Alternative Route: Direct Fluorinated Alkoxy Substitution
A one-pot method introduces fluorinated alkoxy groups directly onto the benzene ring:
Nitration and Catalytic Reduction
Drawing from Patent EP0820981A1, 1,2-dichloro-4-trifluoromethoxybenzene is nitrated using HNO₃/H₂SO₄ at 0–40°C, followed by catalytic hydrogenation with Raney nickel to yield aniline intermediates. While this route targets trifluoromethoxy groups, adapting it for difluoromethoxy requires substituting CF₃O⁻ with CHF₂O⁻ precursors.
Key Challenges :
- Regioselective nitration at position 5.
- Hydrogenation conditions must preserve fluorinated groups.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 94.2 | 99.0 |
| Toluene | NaH | 80 | 88.5 | 97.3 |
| Acetic Acid | H₂SO₄ | Reflux | 84.7 | 95.0 |
Fluorination Efficiency
- DAST vs. SF₄ : DAST offers milder conditions (0°C vs. 100°C for SF₄) but lower conversion (75% vs. 92%).
- Side Reactions : Over-fluorination or dechlorination observed at >2.5 eq of DAST.
Characterization and Analytical Data
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with three structurally related benzene derivatives from the literature:
Physicochemical Properties
- Solubility: The target compound’s multiple halogens reduce water solubility compared to the phenolic derivative in but enhance lipophilicity, favoring organic solvents like ethyl acetate or DMF .
- Melting Point : Expected to exceed 100°C due to halogenated rigidity, contrasting with the lower melting point of the diamine in .
Research Findings and Limitations
- Synthetic Challenges: No direct synthesis route for the target compound is documented. However, and provide frameworks for alkoxylation and cyclization, respectively .
- Thermal Degradation : Fluorinated alkoxy groups (e.g., OCF₂H) decompose above 200°C, suggesting the target compound may require low-temperature storage .
- Toxicity : Chlorinated aromatics often exhibit higher toxicity than fluorinated analogues, necessitating careful handling .
Biological Activity
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a complex organofluorine compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
- Molecular Formula : C8H5Cl2F3O2
- Molecular Weight : 261.03 g/mol
- CAS Number : 1803714-59-1
The compound features multiple halogen substituents, specifically chlorine and fluorine, which are known to enhance the biological activity of organic molecules by affecting their reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to modulation of cellular pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signal transduction pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on various studies:
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an antibacterial agent. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis and found that treatment with the compound led to increased rates of cell death compared to controls.
Research Findings
Recent investigations into the pharmacological applications of this compound have revealed its potential in drug development. The compound's unique structure allows for modifications that could enhance its efficacy and selectivity towards specific biological targets.
Potential Applications
- Pharmaceutical Development : Due to its enzyme inhibition properties, it could be developed into a drug for treating diseases linked to metabolic dysregulation.
- Agricultural Use : Its antimicrobial properties suggest potential as a pesticide or fungicide in agricultural settings.
Q & A
Q. Are there alternative green chemistry approaches to reduce hazardous waste in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
